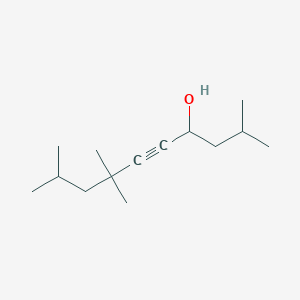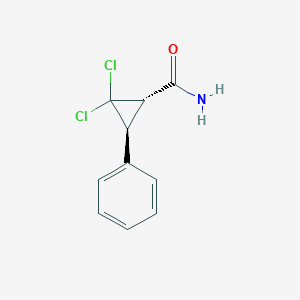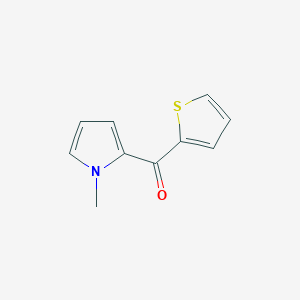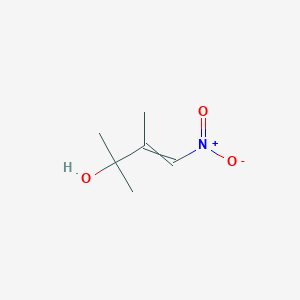![molecular formula C14H9BrF3N3O2 B12585075 Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]- CAS No. 300405-13-4](/img/structure/B12585075.png)
Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]- is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a benzenecarbohydrazonoylbromide core with a nitro and trifluoromethyl group attached to the phenyl ring, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative followed by bromination and subsequent hydrazone formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing advanced reactors and continuous flow systems to maintain efficiency and safety. The use of automated systems and stringent quality control measures ensures the consistent production of high-quality Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromide group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromide group can produce a wide range of substituted phenyl derivatives .
Scientific Research Applications
Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Nitrobenzene: Contains a nitro group attached to a benzene ring.
Benzotrifluoride: Features a trifluoromethyl group attached to a benzene ring.
Uniqueness
Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and trifluoromethyl groups enhances its versatility in various chemical reactions and research applications.
This detailed article provides a comprehensive overview of Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
300405-13-4 |
|---|---|
Molecular Formula |
C14H9BrF3N3O2 |
Molecular Weight |
388.14 g/mol |
IUPAC Name |
N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide |
InChI |
InChI=1S/C14H9BrF3N3O2/c15-13(9-4-2-1-3-5-9)20-19-11-7-6-10(14(16,17)18)8-12(11)21(22)23/h1-8,19H |
InChI Key |
SFHCORPHXGIFOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium](/img/structure/B12585009.png)

![8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12585022.png)
![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane](/img/structure/B12585026.png)
![[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B12585027.png)
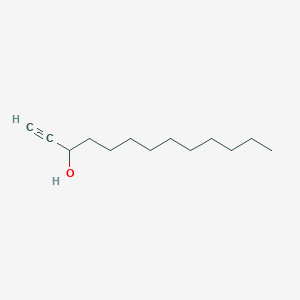
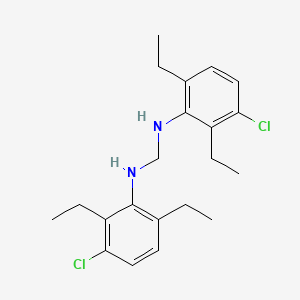
![(2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid](/img/structure/B12585046.png)
